1-amino-N-propylcyclohexane-1-carboxamide
CAS No.: 1017027-29-0
Cat. No.: VC8190970
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017027-29-0 |
|---|---|
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | 1-amino-N-propylcyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C10H20N2O/c1-2-8-12-9(13)10(11)6-4-3-5-7-10/h2-8,11H2,1H3,(H,12,13) |
| Standard InChI Key | QTPSTJFEZGTHLF-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)C1(CCCCC1)N |
| Canonical SMILES | CCCNC(=O)C1(CCCCC1)N |
Introduction
Structural Features:
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The compound consists of a cyclohexane ring substituted at the first position with an amino group (-NH2) and a carboxamide functional group (-CONH-).
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The carboxamide group is further bonded to a propyl chain (-CH2CH2CH3).
Synthesis
The synthesis of 1-amino-N-propylcyclohexane-1-carboxamide typically involves the following steps:
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Cyclohexanone Derivative Preparation:
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Cyclohexanone is used as the starting material, which undergoes amination at the first position to introduce the amino group.
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Carboxamide Formation:
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The amino-substituted cyclohexane reacts with a propyl isocyanate or a similar reagent to form the carboxamide linkage.
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Purification:
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The crude product is purified using recrystallization or chromatographic techniques.
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General Reaction Scheme:
Pharmaceutical Applications:
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Amide derivatives are widely studied for their role as intermediates in drug development.
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The cyclohexane ring provides rigidity, which can enhance binding affinity to biological targets such as enzymes or receptors.
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The amino and carboxamide groups may allow for hydrogen bonding interactions, making it suitable for medicinal chemistry applications.
Antimicrobial and Anticancer Potential:
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Carboxamides have been explored for their antimicrobial and anticancer activities due to their ability to inhibit enzymes critical for cell survival .
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Similar compounds have shown inhibitory activity against bacterial strains and cancer cell lines, suggesting that 1-amino-N-propylcyclohexane-1-carboxamide could be screened for similar properties.
Material Science:
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Amide-containing compounds are also used in polymer chemistry as building blocks for high-performance materials due to their thermal stability and mechanical properties.
Comparative Analysis with Related Compounds
| Property | 1-Amino-N-propylcyclohexane-1-carboxamide | Related Carboxamides |
|---|---|---|
| Functional Groups | Amino (-NH2), Carboxamide (-CONH-) | Similar |
| Solubility | Moderate in polar solvents | Varies depending on substitutions |
| Biological Activity | Potential antimicrobial/anticancer | Documented in related derivatives |
| Stability | Stable under neutral conditions | Similar |
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